1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique chemical structure. This compound features a combination of methoxy, fluorophenyl, and dihydroimidazolyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and imidazole structures, followed by the introduction of methoxy and fluorophenyl groups. Common reagents used in these reactions include methanol, fluorobenzene, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar, featuring a fluorophenyl group and known for its anesthetic properties.
4-Iodobenzoic acid: Another related compound, known for its use in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazole class, which is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN2O3S with a molecular weight of approximately 374.43 g/mol. The structural components include a dimethoxybenzoyl moiety and a sulfanyl group attached to a fluorophenyl group, contributing to its unique chemical properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Micrococcus luteus, Bacillus subtilis.
- Gram-negative bacteria : Proteus mirabilis, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa.
- Fungal strains : Aspergillus fumigatus, Candida albicans, Candida utilis.
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics like norfloxacin and chloromycin .
Microorganism | MIC (µg/mL) | Standard Comparison |
---|---|---|
Staphylococcus aureus | 2 | Norfloxacin (2) |
Escherichia coli | 4 | Chloromycin (7) |
Pseudomonas aeruginosa | 8 | - |
Candida albicans | 16 | - |
Neuroprotective Properties
Research has suggested that this compound may possess neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress and protect neuronal cells from apoptosis . These properties make it a candidate for further investigation in neurodegenerative diseases.
Anticonvulsant Activity
The compound has also been investigated for its potential anticonvulsant properties. Preliminary findings suggest that it may modulate neurotransmitter systems involved in seizure activity. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For instance:
- A study published in Pharmacological Reports highlighted that imidazole derivatives exhibit significant antihypertensive activity through their interaction with imidazoline binding sites and adrenergic receptors .
- Another research article in Journal of Medicinal Chemistry reported that certain imidazole derivatives demonstrated potent activity against a range of pathogens, emphasizing the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-8-4-7-15(17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-5-3-6-14(20)11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKIZPNSRFKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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